Product packaging for Methyl 6-aminopyrimidine-4-carboxylate(Cat. No.:CAS No. 77817-12-0)

Methyl 6-aminopyrimidine-4-carboxylate

Cat. No.: B1321945
CAS No.: 77817-12-0
M. Wt: 153.14 g/mol
InChI Key: URSUGGQRGURMAM-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. gsconlinepress.comresearchgate.net This structural motif is of immense biological importance as it forms the core of the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. gsconlinepress.comnih.gov This inherent biological relevance allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a "privileged scaffold" in drug discovery. nih.gov

The synthetic flexibility of the pyrimidine ring, which can be easily functionalized at multiple positions, has allowed chemists to generate vast libraries of compounds with diverse biological activities. researchgate.netmdpi.com Consequently, pyrimidine derivatives have been successfully developed into therapeutic agents for a wide array of diseases. nih.govnih.gov The applications span numerous pharmacological classes, including:

Anticancer agents: Drugs like 5-Fluorouracil and Erlotinib incorporate the pyrimidine core and are used to treat various solid tumors. gsconlinepress.comresearchtrend.net

Antiviral compounds: Zidovudine, a key medication in HIV treatment, is a well-known pyrimidine derivative. researchgate.net

Antibacterial and Antifungal agents: The pyrimidine structure is integral to many antimicrobial drugs. mdpi.comnih.gov

Central Nervous System (CNS) agents: Barbiturates, a class of drugs that act as CNS depressants, are based on the pyrimidine structure. researchgate.net

Beyond medicine, pyrimidine-based molecules have also found applications in materials science, for example, as fluorescent detectors for metal ions. researchgate.net The broad utility and proven success of this heterocyclic system ensure that it remains an area of intensive research and development. nih.gov

Contextualizing Methyl 6-aminopyrimidine-4-carboxylate as a Key Building Block and Research Target

This compound emerges as a particularly valuable compound within the vast family of pyrimidines. Its importance lies in its role as a "building block"—a pre-functionalized starting material that simplifies the synthesis of more elaborate molecules. acs.org The compound features two key reactive sites: the amino group (-NH₂) and the methyl carboxylate group (-COOCH₃). These functional groups provide convenient handles for chemists to perform further chemical transformations, such as amide couplings or nucleophilic substitutions, allowing for the construction of diverse molecular architectures.

While direct synthesis starting from this compound is not always explicitly detailed, its structural core is central to the synthesis of novel therapeutic candidates. For instance, research into new antitubercular agents has involved the synthesis of 6-dialkylaminopyrimidine carboxamides. nih.gov The general synthetic routes for these compounds often start with precursors like dichloropyrimidines, which are subsequently modified to install the amino and carboxylate functionalities, underscoring the importance of the aminopyrimidine carboxylate framework as a key intermediate. nih.gov

Similarly, the development of novel anticancer agents has seen the synthesis of various 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. mdpi.comresearchgate.net These complex molecules are built upon a core structure that is closely related to this compound, highlighting its significance as a foundational scaffold. The amino and ester groups on the pyrimidine ring are crucial for building out the rest of the molecule and for the final compound's interaction with biological targets. mdpi.comresearchgate.net

The strategic placement of its functional groups makes this compound an attractive starting point for creating libraries of compounds for high-throughput screening in drug discovery programs. Its utility as a versatile intermediate ensures its continued relevance in the ongoing search for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3O2 B1321945 Methyl 6-aminopyrimidine-4-carboxylate CAS No. 77817-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-aminopyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSUGGQRGURMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620741
Record name Methyl 6-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77817-12-0
Record name Methyl 6-aminopyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Structural Elucidation of Methyl 6 Aminopyrimidine 4 Carboxylate and Its Derivatives

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. As of this review, a solved single-crystal X-ray structure for Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0) has not been deposited in major crystallographic databases or reported in peer-reviewed literature.

However, based on the analysis of structurally similar pyrimidine (B1678525) derivatives, several key features of its solid-state structure can be anticipated. The central pyrimidine ring is expected to be essentially planar due to its aromatic character. The substituent groups—the amino group at position 6 and the methyl carboxylate group at position 4—will lie close to this plane. In the crystal lattice, it is highly probable that intermolecular hydrogen bonds would be a dominant feature, with the amino group acting as a hydrogen bond donor and the pyrimidine ring nitrogens and the carbonyl oxygen of the ester serving as acceptors. These interactions would play a crucial role in stabilizing the crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The molecular formula for this compound is C₆H₇N₃O₂. chemscene.com The exact mass calculated from this formula can be compared to the experimental value to confirm the compound's identity.

Interactive Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₇N₃O₂
Monoisotopic Mass153.05382 Da
Predicted [M+H]⁺ (Protonated)154.06111 m/z
Predicted [M+Na]⁺ (Sodiated)176.04305 m/z

Data predicted based on the molecular formula. uni.lu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ester, and aromatic pyrimidine ring functionalities.

Interactive Table 4: Predicted FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3450–3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100–3000C-H Aromatic StretchPyrimidine Ring
2990–2950C-H Aliphatic StretchMethyl Group (-OCH₃)
1730–1715C=O StretchEster Carbonyl
1650–1580C=C and C=N Ring StretchingPyrimidine Ring
1640–1560N-H Bending (Scissoring)Primary Amine (-NH₂)
1300–1200C-O StretchEster Linkage

Chemical Reactivity and Transformational Pathways of Methyl 6 Aminopyrimidine 4 Carboxylate

Reactivity of the Amino Moiety for Further Functionalization

The 6-amino group of Methyl 6-aminopyrimidine-4-carboxylate is a key site for introducing molecular diversity. As a nucleophilic center, it readily participates in reactions with various electrophiles. This reactivity allows for its elaboration into a range of functional groups, significantly altering the parent molecule's properties.

Common transformations of the amino group include acylation, alkylation, and condensation reactions. For instance, the amino group can react with acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental in medicinal chemistry for building complex structures and modulating biological activity. Similarly, alkylation can occur with alkyl halides, introducing alkyl substituents onto the nitrogen atom.

Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can lead to the formation of imines (Schiff bases). These intermediates can be further reduced to secondary amines or participate in cyclization reactions to form fused heterocyclic systems. For example, reactions of compounds with 1,2-diamine functionalities with phenacyl halides can proceed via an initial alkylation of the amino group, followed by cyclocondensation. nih.gov The nucleophilic character of the amino group on heterocyclic rings like pyridine, a close structural relative of pyrimidine (B1678525), has been demonstrated in reactions such as electrophilic tropylation, which results in N-substitution. researchgate.net

Table 1: Representative Reactions of the Amino Moiety

Reaction TypeReagent ClassProduct TypeSignificance
AcylationAcyl Halides, AnhydridesAmidesIntroduces carbonyl functionality, building block for larger molecules.
AlkylationAlkyl HalidesSecondary/Tertiary AminesModifies steric and electronic properties.
CondensationAldehydes, KetonesImines (Schiff Bases)Intermediates for further reduction or cyclization.

Ester Group Transformations (Hydrolysis, Transesterification, Amidation)

The methyl ester at the 4-position of the pyrimidine ring is another versatile handle for chemical modification. It can undergo several classical ester transformations, including hydrolysis, transesterification, and amidation.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often employing reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent, is common. nih.gov The resulting carboxylate salt can be protonated to yield the free carboxylic acid, a crucial intermediate for further reactions, particularly amidation.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups, which can be useful for modifying the compound's solubility, stability, or pharmacokinetic properties. Scandium(III) triflate is one catalyst that has been shown to facilitate the direct transesterification of carboxylic esters in boiling alcohols.

Amidation: The most direct route to amides from the methyl ester is aminolysis, which involves heating the ester with an amine. However, this reaction can be slow. A more prevalent and efficient strategy involves a two-step process: first, the hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine. nih.gov This coupling is typically mediated by a peptide coupling agent, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.gov This method is highly versatile and allows for the synthesis of a vast library of carboxamides. nih.govresearchgate.net

Table 2: Transformations of the Ester Group

TransformationTypical ReagentsProductKey Features
HydrolysisLiOH, NaOH, or H3O+Carboxylic AcidCreates an intermediate for amide coupling. nih.gov
TransesterificationR'OH, Acid or Base CatalystNew Ester (R-COOR')Allows modification of the ester moiety.
Amidation (via Carboxylic Acid)1. Hydrolysis (e.g., LiOH) 2. Amine (R'NH2), Coupling Agent (e.g., HATU)Amide (R-CONHR')Highly efficient and general method for amide synthesis. nih.govnih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient heterocycle, which dictates its reactivity towards substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present at the C2, C4, or C6 positions. While the parent molecule, this compound, does not possess a suitable leaving group, it can be chemically modified to introduce one. For example, a chloro or bromo substituent could be installed, which could then be displaced by a variety of nucleophiles like amines, alkoxides, or thiolates. rsc.org Studies on related chloropyrimidines have shown that they readily undergo substitution with nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org Mechanistic studies on thiamin, which contains a 4-aminopyrimidine (B60600) core, suggest that nucleophilic substitution can proceed through a multi-step addition-elimination (SNAE) mechanism. nih.govqueensu.ca

Cycloaddition and Condensation Reactions Involving the Pyrimidine Core

The pyrimidine ring can participate in cycloaddition reactions, although its inherent aromaticity and electron-deficient nature can limit its reactivity.

Cycloaddition Reactions: Pyrimidines are generally unreactive as dienes in standard Diels-Alder reactions. acs.org However, they can participate in inverse-electron-demand Diels-Alder reactions, where the pyrimidine acts as the electron-deficient diene and reacts with an electron-rich dienophile. These reactions can be a powerful tool for constructing complex heterocyclic systems. mdpi.com Activation of the pyrimidine ring, for example by introducing specific functional groups, can facilitate intramolecular Diels-Alder cycloadditions, leading to the formation of fused ring systems like 7-aza-indazoles. acs.org Another approach involves the [4+2] cycloaddition of related heterocyclic systems to build pyrimidine nucleoside analogues. acs.org

Condensation Reactions: The pyrimidine core, particularly when functionalized with reactive groups, can undergo intramolecular or intermolecular condensation reactions to form fused bicyclic or polycyclic systems. libretexts.org For instance, a pyrimidine derivative bearing an aldehyde group can condense with compounds containing an active methylene (B1212753) group. cas.cz Similarly, the amino group at C6 can be involved in condensation reactions that lead to the formation of a new ring fused to the pyrimidine core. An example is the reaction of 5,6-diaminouracil (B14702) derivatives with dicarbonyl compounds to form pteridines. nih.gov

Transition Metal-Catalyzed Coupling Reactions at Pyrimidine Ring Positions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful method for C-C and C-heteroatom bond formation on the pyrimidine ring. nih.gov These reactions typically require the presence of a leaving group, most commonly a halogen (Cl, Br, I) or a triflate, on the pyrimidine ring.

To functionalize this compound using these methods, a halogen atom would first need to be introduced at one of the available ring positions (e.g., C2 or C5). Once the halogenated derivative is obtained, it can be subjected to a variety of coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halopyrimidine with an organoboron reagent (boronic acid or ester) and is widely used to form C-C bonds, attaching new aryl or heteroaryl groups to the pyrimidine core. rsc.orgresearchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and avoiding side reactions like debromination. rsc.org

Other Coupling Reactions: Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings such as the Heck (with alkenes), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig (with amines, alcohols) reactions are also applicable to functionalizing halopyrimidines. researchgate.net These reactions significantly expand the range of substituents that can be introduced onto the pyrimidine scaffold.

Table 3: Common Cross-Coupling Reactions for Pyrimidine Functionalization

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraBoronic Acid/EsterC-C (sp2-sp2)Pd(0) or Pd(II) / Phosphine Ligand / Base
HeckAlkeneC-C (sp2-sp2)Pd(0) or Pd(II) / Phosphine Ligand / Base
SonogashiraTerminal AlkyneC-C (sp2-sp)Pd(0) / Phosphine Ligand / Cu(I) co-catalyst / Base
Buchwald-HartwigAmine/AlcoholC-N / C-OPd(0) or Pd(II) / Specialized Phosphine Ligand / Base

Stereoselective Access to Chiral Pyrimidine Derivatives

Introducing chirality into pyrimidine-containing molecules is of significant interest, particularly for applications in medicinal chemistry and materials science. While this compound is achiral, its functional groups can serve as strategic points for initiating stereoselective transformations.

Several methodologies have been developed for the asymmetric synthesis of chiral pyrimidine derivatives. These include:

Asymmetric Cyclopropanation: Chiral cyclopropylpyrimidine analogues can be synthesized via highly enantioselective intermolecular cyclopropanation reactions. This has been achieved by reacting N1-vinylpyrimidines with diazoesters in the presence of a chiral ruthenium(II) catalyst, yielding products with high diastereoselectivity and enantioselectivity. acs.orgrsc.org

Asymmetric Allylation: A direct route to chiral branched N-allylpyrimidine analogues involves the rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates. This method can produce a range of chiral pyrimidine acyclic nucleosides in good yields and with high levels of regio- and enantioselectivity. nih.gov

Asymmetric Michael-initiated Cyclopropanation: This organocatalytic approach can be used to construct chiral cyclopropyl (B3062369) pyrimidine analogues that bear a quaternary center. researchgate.net

To apply these methods to this compound, the amino group could be modified, for example, by attaching a vinyl group, to prepare the necessary precursor for asymmetric cyclopropanation or allylation reactions. The ester group could also be transformed into other functionalities that could direct or participate in stereoselective reactions.

Despite extensive research, detailed computational and theoretical investigations specifically focused on this compound, as required by the provided outline, are not available in the public domain. Scientific literature containing specific data on the Density Functional Theory (DFT) calculations, Molecular Docking studies, and Molecular Dynamics (MD) simulations for this particular compound could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that strictly adheres to the detailed subsections of the outline, such as HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) surface analysis, reactivity descriptors, and specific interaction predictions.

Fulfilling the request would necessitate fabricating data, which is against the core principles of providing accurate and factual information.

Advanced Computational and Theoretical Investigations on Methyl 6 Aminopyrimidine 4 Carboxylate

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

While specific Quantitative Structure-Activity Relationship (QSAR) models and ligand-based drug design studies focusing exclusively on Methyl 6-aminopyrimidine-4-carboxylate are not extensively documented in publicly available literature, the principles of these computational methods are widely applied to pyrimidine (B1678525) derivatives for drug discovery. mdpi.comnih.govpharmafeatures.com This section will, therefore, outline a hypothetical, yet scientifically grounded, approach to the application of QSAR and ligand-based design for this compound, drawing upon established methodologies for analogous compounds. nih.govnih.gov

QSAR modeling aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com In the context of this compound and its hypothetical analogs, a QSAR study would be invaluable for predicting the biological activity of newly designed molecules, thereby prioritizing synthetic efforts. jocpr.com

A typical ligand-based drug design workflow for this compound would involve the following steps:

Data Set Selection: A series of analogs of this compound would be synthesized and their biological activity against a specific target (e.g., a protein kinase) would be determined. This data set would be divided into a training set for model generation and a test set for model validation.

Molecular Descriptors Calculation: For each molecule in the data set, a variety of molecular descriptors would be calculated. These can range from simple physicochemical properties to complex 3D descriptors.

Model Development: Using statistical methods, a QSAR model would be developed to correlate the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using the test set and various statistical metrics.

A powerful 3D-QSAR technique that could be employed is Comparative Molecular Field Analysis (CoMFA). slideshare.netdrugdesign.org CoMFA generates a 3D grid around the aligned molecules and calculates steric and electrostatic fields at each grid point. slideshare.netdrugdesign.org These field values are then used to build a QSAR model. Another related technique is Comparative Molecular Similarity Indices Analysis (CoMSIA), which, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netingentaconnect.com

For a hypothetical series of this compound derivatives, a 3D-QSAR study might yield the following statistical results:

Modelr²pred
CoMFA0.650.920.78
CoMSIA0.710.940.82

q² (Cross-validated r²): A measure of the internal predictive ability of the model.

r² (Non-cross-validated r²): A measure of the goodness of fit of the model.

r²pred (External validation r²): A measure of the predictive ability of the model for an external test set.

The contour maps generated from such a 3D-QSAR study would provide crucial insights into the structure-activity relationship. For instance, a contour map might reveal that bulky substituents at a particular position on the pyrimidine ring are detrimental to activity, while electron-withdrawing groups at another position are favorable.

Ligand-based drug design also encompasses pharmacophore modeling. semanticscholar.org A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. For this compound and its active analogs, a pharmacophore model could be generated to identify key features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. This model could then be used to screen large chemical databases to identify novel compounds with the desired biological activity. pharmafeatures.com

A hypothetical pharmacophore model for a series of kinase inhibitors based on the this compound scaffold might include:

A hydrogen bond donor feature corresponding to the amino group.

A hydrogen bond acceptor feature from the pyrimidine ring nitrogens.

An aromatic ring feature from the pyrimidine core.

Emerging Applications and Functional Roles of Pyrimidine 4 Carboxylate Scaffolds in Advanced Research

Medicinal Chemistry and Drug Discovery Platforms

The inherent bioactivity of the pyrimidine (B1678525) nucleus, a core component of nucleobases, has made its derivatives a focal point in drug discovery. The 6-aminopyrimidine-4-carboxylate framework, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological profiles.

Development of Enzyme Inhibitors

The structural motif of aminopyrimidine-4-carboxylates is frequently exploited in the design of various enzyme inhibitors, leveraging its ability to mimic endogenous ligands and interact with active sites of enzymes.

NAPE-PLD Inhibitors: While direct inhibition by Methyl 6-aminopyrimidine-4-carboxylate is not extensively documented, the broader pyrimidine scaffold is a key feature in the development of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) inhibitors. For instance, a potent and selective NAPE-PLD inhibitor, LEI-401, incorporates a substituted pyrimidine-4-carboxamide (B1289416) core. tandfonline.comnih.gov This highlights the potential of the pyrimidine-4-carboxylate scaffold in the design of modulators for the endocannabinoid system.

β-Glucuronidase Inhibitors: Dihydropyrimidones have been identified as a novel class of β-glucuronidase inhibitors. nih.gov Although not directly "this compound", this demonstrates the utility of the pyrimidine core in targeting this enzyme, which is implicated in the development of certain cancers and drug toxicities. The aminopyrimidine-4-carboxylate structure could serve as a template for the design of new and potent inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitors: The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore for potent dihydrofolate reductase (DHFR) inhibitors, which are crucial in cancer and antimicrobial therapies. nih.govmdpi.com While "this compound" itself is not a classic diaminopyrimidine, its aminopyrimidine core serves as a valuable synthon. For example, 6-alkyl-2,4-diaminopyrimidine-based inhibitors have been synthesized and evaluated for their potency against bacterial DHFR. This underscores the potential of modifying the this compound scaffold to develop novel antifolate agents.

Kinase Inhibitors: The pyrimidine scaffold is a cornerstone in the development of a multitude of kinase inhibitors used in oncology. acs.org Numerous 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and shown to be potent inhibitors of various kinases, including Tie-2, Aurora B, and EGFR/HER2. mdpi.commdpi.com These findings strongly suggest that the aminopyrimidine-4-carboxylate core is a highly effective scaffold for designing targeted kinase inhibitors for cancer therapy.

Scaffold for Anticancer and Anti-infective Agents

The versatility of the 6-aminopyrimidine-4-carboxylate scaffold extends to its use as a foundational structure for the development of a wide array of anticancer and anti-infective therapeutics.

Anticancer Agents: The pyrimidine nucleus is a privileged structure in the design of anticancer drugs. researchgate.net Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and demonstrated significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. tandfonline.comtandfonline.com These compounds often target key signaling pathways involved in cancer cell proliferation and survival. The structural flexibility of the aminopyrimidine-4-carboxylate core allows for the introduction of various substituents to optimize anticancer potency and selectivity. mdpi.com

Anti-infective Agents: The pyrimidine scaffold is also a key component in the development of anti-infective agents. Notably, 6-dialkylaminopyrimidine carboxamides, which can be synthesized from pyrimidine-4-carboxylate precursors, have shown promising antitubercular activity against Mycobacterium tuberculosis. Thienopyrimidine derivatives have also been explored as a promising scaffold for a broad spectrum of anti-infective agents, including antibacterial, antifungal, antiparasitic, and antiviral compounds. researchgate.net

Design of Compounds with Modulated Pharmacokinetic and Pharmacodynamic Properties

A critical aspect of drug design is the optimization of a molecule's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. The pyrimidine-4-carboxylate scaffold offers several advantages in this regard.

Supramolecular Chemistry and Crystal Engineering

Beyond its applications in medicine, the this compound structure is of significant interest in the fields of supramolecular chemistry and crystal engineering. The presence of multiple hydrogen bond donors (amino group) and acceptors (pyrimidine nitrogens and carboxylate oxygens) allows for the predictable formation of well-defined, higher-order structures.

Design of Hydrogen Bonding Networks and Synthons

The aminopyrimidine and carboxylate moieties are well-known for their participation in robust and predictable hydrogen bonding interactions, often forming specific patterns known as supramolecular synthons.

The interaction between an aminopyrimidine and a carboxylic acid frequently results in the formation of a highly stable R22(8) graph set motif. researchgate.net This recurring and reliable hydrogen-bonding pattern is a powerful tool in crystal engineering for the design of co-crystals with desired physical and chemical properties. tandfonline.comtandfonline.com The amino group of this compound can act as a hydrogen bond donor, while the pyrimidine ring nitrogens and the carbonyl oxygen of the ester can act as acceptors, leading to the formation of intricate one-, two-, or three-dimensional hydrogen-bonded networks. nih.govmdpi.com

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group in this compound and its derivatives make them excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs).

Derivatives such as pyrimidine-4,6-dicarboxylic acid have been shown to act as versatile multitopic ligands, bridging multiple metal centers to create extended, porous structures. nih.govmdpi.com These materials have potential applications in gas storage, separation, and catalysis. For instance, isostructural MOFs with the formula {[CdM(μ4-pmdc)2(H2O)2]·solv}n (where pmdc = pyrimidine-4,6-dicarboxylate) have been synthesized and their gas adsorption properties studied. nih.gov Similarly, a luminescent 3D MOF has been constructed using pyrimidine-4,6-dicarboxylate and lead(II) ions, demonstrating the potential of this ligand scaffold in the development of functional optical materials. mdpi.com The ability of the pyrimidine-4-carboxylate core to coordinate with a variety of metal ions in different modes allows for the rational design and synthesis of a wide range of coordination polymers with diverse topologies and properties. acs.orgresearchgate.net

Role as Ligands in Catalysis and Coordination Chemistry

The pyrimidine-4-carboxylate scaffold is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atoms within the pyrimidine ring can act as a bidentate chelation site, a property that has been leveraged to create intricate coordination polymers and metal-organic frameworks (MOFs).

The application of such coordination complexes extends into catalysis. Coordination polymers constructed from carboxylate-containing ligands have been successfully employed as efficient heterogeneous catalysts. mdpi.com For example, zinc(II) and cadmium(II) coordination polymers have demonstrated high activity in the solvent-free, microwave-assisted cyanosilylation of aldehydes. mdpi.com These materials function as robust and recyclable catalysts, benefiting from the presence of both Lewis acid centers (the metal ions) and basic sites on the ligand. mdpi.com The structural modularity of pyrimidine-4-carboxylate ligands allows for the tuning of the electronic and steric properties of the resulting metal complexes, opening possibilities for designing catalysts for various organic transformations. mdpi.com

Potential in Advanced Materials Science (e.g., molecular wires, light-emitting devices)

The unique electronic properties of the pyrimidine core make it a highly attractive building block for advanced materials, particularly in the field of optoelectronics. researchgate.net Pyrimidine is an electron-deficient aromatic compound due to the presence of two electronegative nitrogen atoms, making it a strong electron acceptor. researchgate.net This characteristic is highly desirable for materials used in organic light-emitting devices (OLEDs), where efficient charge transport and injection are critical for performance. researchgate.netrsc.org

Pyrimidine derivatives have been incorporated into all key components of OLEDs, including as fluorescent emitters, phosphorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net For instance, a series of green thermally activated delayed fluorescence (TADF) emitters was developed using a 2-substituted pyrimidine moiety as the electron-acceptor, achieving high external quantum efficiencies of nearly 25% in OLEDs. nih.gov The ability to modify substituents on the pyrimidine ring allows for fine-tuning of the material's emissive characteristics and energy levels. nih.gov

Furthermore, pyrimidine-4-carboxylate scaffolds have been used to construct luminescent MOFs. A framework built with pyrimidine-4,6-dicarboxylate and lead(II) ions exhibits significant photoluminescence, with an emission that is enhanced compared to the free ligand. mdpi.com This enhancement is attributed to the rigid framework that minimizes non-radiative decay pathways. mdpi.com Hybrid materials combining pyrimidines with other heterocycles, such as 1,3,4-oxadiazole, have been synthesized and used as dedicated electron-conducting and hole-blocking layers in bilayer LEDs, leading to significantly improved device efficiency compared to single-layer devices. rsc.org The inherent charge transport capabilities of these π-conjugated pyrimidine systems suggest their potential utility in other areas of molecular electronics, including as components in molecular wires where controlled electron flow is required.

Future Research Directions and Unexplored Avenues for Methyl 6 Aminopyrimidine 4 Carboxylate

The scaffold of methyl 6-aminopyrimidine-4-carboxylate and its derivatives represents a fertile ground for chemical and therapeutic innovation. While significant strides have been made, the future of research concerning this compound is poised to accelerate through the adoption of cutting-edge technologies and methodologies. The following sections outline key areas of future exploration that promise to unlock the full potential of this versatile chemical entity.

Q & A

Q. What are the common synthetic routes for methyl 6-aminopyrimidine-4-carboxylate in academic research?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. Modifications to this method include substituting thioureas with aminopyrimidine precursors to introduce the 6-amino group. Reaction optimization often focuses on catalysts (e.g., Lewis acids) and solvent systems (e.g., ethanol or acetic acid under reflux). Post-synthesis purification typically employs column chromatography or recrystallization to isolate the pure product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity of the pyrimidine ring.
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amino (N-H, ~3300 cm1^{-1}) functional groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Quantification of C, H, and N content to confirm purity .

Q. How should researchers handle and store this compound safely in the laboratory?

The compound should be stored in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Personal protective equipment (PPE) such as gloves and goggles is mandatory. Waste disposal must comply with institutional guidelines for organic amines and carboxylates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating bond angles, torsion angles, and hydrogen-bonding networks. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to model electron density maps and validate atomic positions. For example, the methyl ester group’s orientation relative to the pyrimidine ring can be unambiguously determined via SC-XRD .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

Hydrogen bonds (e.g., N-H···O=C) between the amino group and adjacent carbonyl oxygen atoms often dictate crystal packing. Graph set analysis (as described by Etter’s rules) can classify these interactions into motifs like R22(8)R_2^2(8) rings, which stabilize the lattice. Such patterns are critical for predicting solubility and mechanical properties .

Q. How can researchers address discrepancies between computational models and experimental data for this compound?

Discrepancies in ring puckering or substituent geometry (e.g., deviations in dihedral angles) can arise from approximations in density functional theory (DFT) calculations. To resolve this:

  • Refine computational models using crystallographic data (e.g., Cremer-Pople puckering parameters for the pyrimidine ring).
  • Validate with spectroscopic data (e.g., comparing calculated vs. observed NMR chemical shifts via gauge-independent atomic orbital methods) .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use combinatorial chemistry to generate analogs with variations at the 4-carboxylate and 6-amino positions.
  • Protecting Groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization.
  • Catalytic Screening : Test palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Methodological Considerations for Data Contradictions

Q. How should conflicting NMR and crystallographic data be interpreted?

Dynamic effects in solution (e.g., rotational isomerism of the methyl ester) may cause NMR signals to average, whereas crystallography captures a static structure. To reconcile:

  • Perform variable-temperature NMR to detect conformational exchange.
  • Compare crystallographic thermal displacement parameters (B-factors) with NMR-derived rotational barriers .

Q. What experimental controls are essential for reproducibility in kinetic studies of this compound?

  • Temperature Control : Use jacketed reactors to maintain isothermal conditions.
  • In Situ Monitoring : Employ techniques like UV-Vis spectroscopy or HPLC to track reaction progress.
  • Internal Standards : Add known quantities of a structurally similar compound (e.g., methyl 4-aminopyrimidine-2-carboxylate) to calibrate analytical methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.